3-(2-Ethoxyacetamido)benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:
8-Aminoquinoline Installation:
C–H Arylation: Palladium-catalyzed C–H arylation is used to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Chemical Reactions Analysis
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents for oxidation and reduction reactions .
Scientific Research Applications
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-7-10(16)15-11-8-5-3-4-6-9(8)19-12(11)13(14)17/h3-6H,2,7H2,1H3,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHKVKAMULTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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